molecular formula C6H9BrO2 B1282460 1-Bromocyclopentane-1-carboxylic acid CAS No. 56447-24-6

1-Bromocyclopentane-1-carboxylic acid

Cat. No. B1282460
CAS RN: 56447-24-6
M. Wt: 193.04 g/mol
InChI Key: MUSCLEBGQGXIBI-UHFFFAOYSA-N
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Patent
US03954730

Procedure details

20 g (0.176 mol) of cyclopentaencarboxylic acid are mixed with red phosphorus (2.5 g). 17.9 ml (0.352 mol) of bromine are added dropwise thereto over the course of 2 hours; thereupon, a vigorous reaction is observed, with liberation of hydrogen bromide. The reaction contents are then stirred for 3 hours at 60°C. The oil, which shows a heavy dark coloration, is cooled and poured into water and the resulting reaction mixture is extracted three times with ether. The collected ether phases are washed with water and dried. After distilling off the ether, the oily residue is distilled in a high vacuum.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH:2]=1.[Br:9]Br.Br>O>[Br:9][C:1]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CCCC1)C(=O)O
Name
red phosphorus
Quantity
2.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
17.9 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
are then stirred for 3 hours at 60°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
thereupon, a vigorous reaction
CUSTOM
Type
CUSTOM
Details
The reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with ether
WASH
Type
WASH
Details
The collected ether phases are washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After distilling off the ether
DISTILLATION
Type
DISTILLATION
Details
the oily residue is distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.